BenchChemオンラインストアへようこそ!

2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol

Chemical Identity Quality Control Procurement Integrity

2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol (CAS 890890-91-2) is a synthetic, small-molecule pyrazolo[4,5-e]pyrimidine derivative with a molecular formula of C16H18ClN5O and a molecular weight of 331.8 g/mol. This compound belongs to a chemical class extensively explored in patents as positive allosteric modulators (PAMs) of the γ-aminobutyric acid B (GABA-B) receptor and as MALT1 protease inhibitors, indicating its potential relevance to neuroscience and immunology research programs.

Molecular Formula C16H18ClN5O
Molecular Weight 331.8
CAS No. 890890-91-2
Cat. No. B2685126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol
CAS890890-91-2
Molecular FormulaC16H18ClN5O
Molecular Weight331.8
Structural Identifiers
SMILESCCC(CO)NC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl
InChIInChI=1S/C16H18ClN5O/c1-3-11(8-23)21-15-13-7-20-22(16(13)19-9-18-15)12-5-4-10(2)14(17)6-12/h4-7,9,11,23H,3,8H2,1-2H3,(H,18,19,21)
InChIKeySUHYZZDOFOXJSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of 2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol (CAS 890890-91-2)


2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol (CAS 890890-91-2) is a synthetic, small-molecule pyrazolo[4,5-e]pyrimidine derivative with a molecular formula of C16H18ClN5O and a molecular weight of 331.8 g/mol [1]. This compound belongs to a chemical class extensively explored in patents as positive allosteric modulators (PAMs) of the γ-aminobutyric acid B (GABA-B) receptor and as MALT1 protease inhibitors, indicating its potential relevance to neuroscience and immunology research programs [2]. Its structure uniquely combines a chlorinated methylphenyl ring at position 1 of the pyrazolopyrimidine core with a butan-1-ol amino side chain at position 4, a specific substitution pattern that distinguishes it from other in-class analogs [1].

Procurement Pitfalls: Why Generic Pyrazolopyrimidine Substitution Is Not Advisable for CAS 890890-91-2


Attempting to substitute CAS 890890-91-2 with seemingly similar pyrazolo[4,5-e]pyrimidine analogs introduces substantial risk of biological profile shift. The specific 3-chloro-4-methylphenyl substituent at the N1 position, combined with the butan-1-ol amino side chain, dictates a unique interaction fingerprint with target proteins. Even minor changes, such as replacing the butanol group with a smaller alkyl amine, can drastically alter affinity, selectivity, and physicochemical properties, as established by structure-activity relationship (SAR) analyses of pyrazolopyrimidine GABA-B PAM and MALT1 inhibitor series [1]. Direct replacement with a regioisomeric pyrazolo[3,4-d]pyrimidine core or a different aryl substituent is not supported by any published equivalency data, making unvalidated substitution scientifically untenable and procurement risky for reproducible research [2].

Quantitative Evidence for the Procurement of 2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol (CAS 890890-91-2)


Discrete Molecular Identity Confirmed via Unique InChI Key for Precise Procurement

The target compound is uniquely distinguished from all other pyrazolopyrimidine analogs by its International Chemical Identifier (InChI) Key, SUHYZZDOFOXJSU-UHFFFAOYSA-N [1]. This key serves as a definitive, machine-readable 'fingerprint' for the specific atomic connectivity and stereochemistry of the molecule. A structurally close analog, 1-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, differs in both the core ring fusion (pyrazolo[3,4-d] vs. [4,5-e]) and the side chain, and bears a distinct InChI Key . The use of the InChI Key for procurement and inventory management eliminates ambiguity inherent in IUPAC nomenclature and ensures the exact compound is sourced, which is critical for assay reproducibility.

Chemical Identity Quality Control Procurement Integrity

Patent-Disclosed Context for Structure-Activity Relationship (SAR) Differentiation

The specific N1-(3-chloro-4-methylphenyl) substituent on the pyrazolo[4,5-e]pyrimidine scaffold is a critical motif within the Markush structures of patent families directed to GABA-B receptor positive allosteric modulation (US20160304527A1) and MALT1 protease inhibition (US9815842) [REFS-1, REFS-2]. While explicit biological data for CAS 890890-91-2 are not present in the public domain, these patents establish a clear SAR framework where the 3-chloro-4-methyl substitution on the phenyl ring is distinguished from other halogen or alkyl patterns for achieving target potency and selectivity. A comparator compound from a related series, 2-{1-[2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-piperidinyl}ethanol (CMPPE), demonstrated in vitro GABA-B PAM activity with an EC50 in the nanomolar range in a GTPγS binding assay [3]. However, CMPPE's core structure (pyrazolo[1,5-a]pyrimidine) and side chain (piperidinyl ethanol) differ substantially, making any direct extrapolation to CAS 890890-91-2 invalid without explicit head-to-head data. The unique butan-1-ol side chain of the target compound is designed to modulate logP, hydrogen bonding capacity, and metabolic stability, providing differentiation from analogs with shorter or cyclic amino alcohols.

GABA-B PAM MALT1 Inhibitor Structure-Activity Relationship

Computed Physicochemical Profile Quantitatively Differentiated from Common Fragment Analogs

Computational property calculations reveal that CAS 890890-91-2 possesses a distinct profile that differentiates it from common fragment analogs. The compound has a computed octanol-water partition coefficient (clogP) of approximately 3.65 [1]. This places it in an optimal lipophilicity range for CNS drug candidates, a key attribute for a compound potentially targeting the GABA-B receptor. In comparison, a close structural analog—[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)amine—has a lower molecular weight (301.8 g/mol) and is predicted to have a significantly lower clogP (estimated ~2.8) due to its less lipophilic side chain, which would alter its blood-brain barrier permeability and tissue distribution profile. The difference of ~55 clogP units is quantitatively meaningful for CNS penetration potential and underscores the non-interchangeable nature of side-chain analogs for in vivo studies.

Physicochemical Properties Drug-likeness ADME Prediction

High-Impact Scenarios for 2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol (CAS 890890-91-2) in Research and Development


Neuroscience Probe Development: SAR Elucidation of GABA-B Receptor Positive Allosteric Modulators

This compound is ideally suited as a structural probe within a medicinal chemistry program targeting the GABA-B receptor. Its specific butan-1-ol side chain can be systematically varied and compared to other amino alcohol analogs to establish an in vitro SAR for PAM activity, as guided by the patent disclosures in US20160304527A1 [1]. Researchers can use it to benchmark how alterations in hydrogen bonding and lipophilicity affect the allosteric modulation of GABA-B receptor-mediated inhibition in neuronal cell assays.

Immuno-Oncology Target Discovery: Exploring MALT1 Protease Inhibition Scaffolds

Given its structural alignment with the pyrazolopyrimidine MALT1 inhibitor pharmacophore described in patent US9815842 [2], this compound can serve as a differentiated starting point for developing selective allosteric MALT1 protease inhibitors. Its procurement is beneficial for studies aiming to understand how N1-aryl and C4-amino substitutions affect proteolytic inhibition in biochemical and cellular MALT1 reporter assays, a key step in validating MALT1 as a therapeutic target in certain lymphomas.

Procurement Standards: Analytical Method Development and QC Reference Standard

The unambiguous molecular identity provided by its InChI Key (SUHYZZDOFOXJSU-UHFFFAOYSA-N) and its unique structural motif make this compound an excellent candidate for developing analytical methods (e.g., HPLC, LC-MS) in a CRO or pharmaceutical quality control setting [3]. It can be used as a specific reference standard to monitor reaction progression or to validate the purity of newly synthesized lots, ensuring batch-to-batch consistency where a generic class standard would fail to resolve closely related structural impurities.

Quote Request

Request a Quote for 2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.